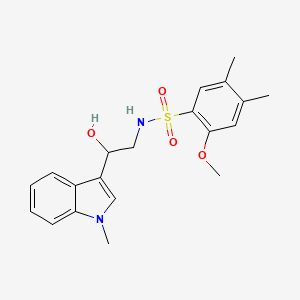

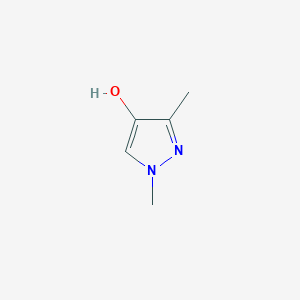

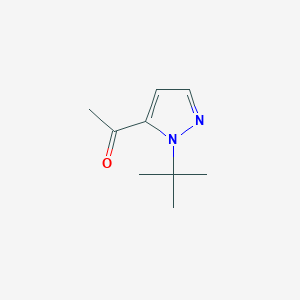

1,3-Dimethyl-1H-pyrazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-1H-pyrazol-4-ol is a chemical compound with the CAS Number: 85985-66-6 . It has a molecular weight of 112.13 and its IUPAC name is this compound . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazole-based compounds, including this compound, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 . This compound has a linear formula of C5H8N2O .Chemical Reactions Analysis

Pyrazole-based compounds, including this compound, are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . They are also used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature . It has a molecular weight of 112.13 .Applications De Recherche Scientifique

Antipsychotic Potential

1,3-Dimethyl-1H-pyrazol-4-ol derivatives have been investigated for their potential as antipsychotic agents. A study found that certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, which is unlike traditional antipsychotic drugs (Wise et al., 1987).

Tautomerism and Structural Studies

The tautomerism of 1H-pyrazol-3-ols, a related class of compounds, was examined using X-ray crystallography and nuclear magnetic resonance (NMR) spectra. These studies help in understanding the molecular structure and behavior of such compounds in various solvents (Arbačiauskienė et al., 2018).

Antioxidant Properties

Research on heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, including 1H-pyrazole derivatives, revealed their antioxidant potential. These findings are significant for developing new antioxidant agents (Kaddouri et al., 2020).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for metals. A study demonstrated the effectiveness of dimethyl-1H-pyrazole derivatives in protecting steel surfaces in corrosive environments, providing insights for industrial applications (El Arrouji et al., 2020).

Complex Formation and Catalysis

This compound derivatives have been used in the synthesis and characterization of palladium complexes, which are of interest in catalysis and material science. Their structures and properties in solution were extensively studied, demonstrating their potential in various chemical reactions (Guerrero et al., 2008).

Anticancer Research

Compounds derived from this compound have been synthesized and evaluated as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), showcasing their potential as anti-prostate cancer drugs (Nakao et al., 2014).

Mécanisme D'action

Target of Action

1,3-Dimethyl-1H-pyrazol-4-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . The primary targets of this compound are yet to be fully identified. Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Pyrazole derivatives have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may interfere with the biochemical pathways of these organisms.

Result of Action

Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may have similar effects at the molecular and cellular level.

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dimethylpyrazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUBEOHZTPQLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)

![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)